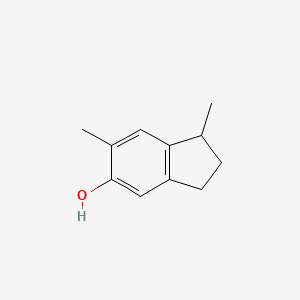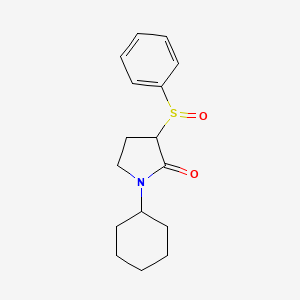![molecular formula C6H9NO8S B14497445 4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid CAS No. 65179-58-0](/img/structure/B14497445.png)
4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid is an organic compound with the molecular formula C6H9NO6S It is characterized by the presence of carboxymethyl, amino, oxo, and sulfo functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid typically involves the introduction of carboxymethyl and amino groups to a suitable precursor. One common method involves the reaction of a suitable amino acid derivative with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems. Purification of the final product is typically achieved through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid involves its interaction with specific molecular targets. The carboxymethyl and amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially altering their activity. The sulfo group can also participate in ionic interactions, further influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid: shares similarities with compounds such as:
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Propiedades
Número CAS |
65179-58-0 |
|---|---|
Fórmula molecular |
C6H9NO8S |
Peso molecular |
255.20 g/mol |
Nombre IUPAC |
4-(carboxymethylamino)-4-oxo-2-sulfobutanoic acid |
InChI |
InChI=1S/C6H9NO8S/c8-4(7-2-5(9)10)1-3(6(11)12)16(13,14)15/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H,13,14,15) |
Clave InChI |
UJNUZVXPGPZGFK-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)O)S(=O)(=O)O)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


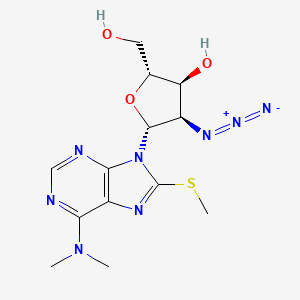
![1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14497369.png)
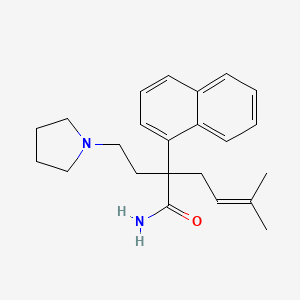

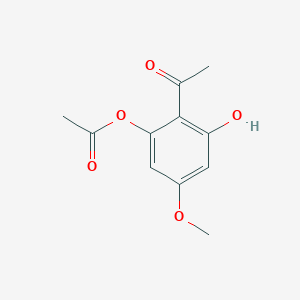
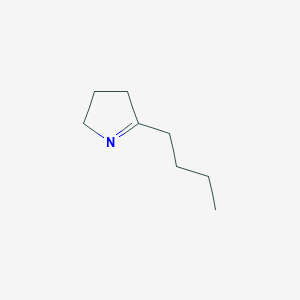
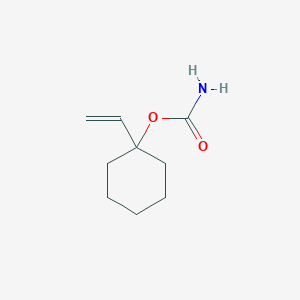
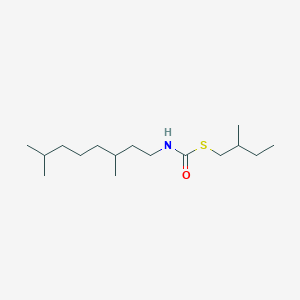
![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)

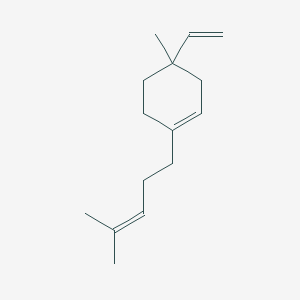
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)
